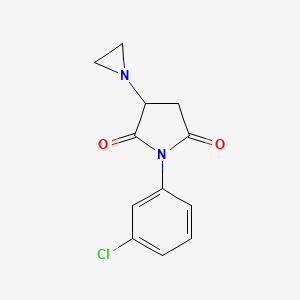![molecular formula C17H14ClNO4 B4904371 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B4904371.png)
4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2-chloro-4-cyano-6-ethoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid include other substituted benzoic acids and phenoxybenzoic acids. These compounds share structural similarities but may differ in their specific substituents and resulting properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous .
Propriétés
IUPAC Name |
4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-3-5-13(6-4-11)17(20)21/h3-8H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIDRGOJCGRSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-3-nitro-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4904290.png)
![5-(4-FLUOROPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4904298.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B4904312.png)

![ethyl 1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4904328.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinol](/img/structure/B4904334.png)
![N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B4904335.png)
![4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4904337.png)
![2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide](/img/structure/B4904345.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4904359.png)

![1-[(2-hydroxy-5-nitrophenyl)methyl]piperidin-3-ol](/img/structure/B4904383.png)
